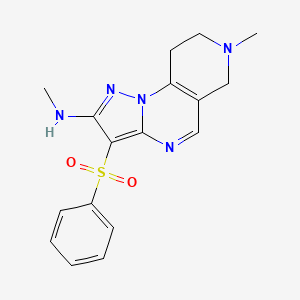

AVN-322 free base

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H19N5O2S |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

5-(benzenesulfonyl)-N,11-dimethyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-4-amine |

InChI |

InChI=1S/C17H19N5O2S/c1-18-16-15(25(23,24)13-6-4-3-5-7-13)17-19-10-12-11-21(2)9-8-14(12)22(17)20-16/h3-7,10H,8-9,11H2,1-2H3,(H,18,20) |

InChI Key |

OSHBEPOEBKFEEK-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NN2C3=C(CN(CC3)C)C=NC2=C1S(=O)(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of AVN-322: A Technical Guide

For Immediate Release

San Diego, CA – AVN-322, a novel small molecule developed by Avineuro Pharmaceuticals, has demonstrated significant potential in preclinical studies as a therapeutic agent for neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. This technical guide provides an in-depth overview of the core mechanism of action of AVN-322 free base, summarizing key quantitative data, detailing experimental protocols, and visualizing its operational pathways. This document is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Potent and Selective 5-HT6 Receptor Antagonism

AVN-322 is a potent and highly selective antagonist of the 5-hydroxytryptamine subtype 6 (5-HT6) receptor.[1][2][3][4] The 5-HT6 receptor, primarily expressed in the brain, is a G-protein coupled receptor that has been identified as a promising therapeutic target for cognitive disorders. Blockade of this receptor by AVN-322 is believed to modulate multiple neurotransmitter systems, leading to improved cognitive function. Preclinical evidence suggests that this antagonism results in pro-cholinergic and pro-glutamatergic effects, which are crucial for learning and memory processes.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and Phase I clinical studies of AVN-322.

Table 1: In Vitro Binding Affinity and Selectivity

| Target | Binding Affinity (Ki) | Selectivity Index |

| 5-HT6 Receptor | Medium Picomolar Range | Substantially better than reference compounds |

| Other Receptors | Not specified in available literature | High |

Further detailed quantitative data on binding affinities were not available in the public domain at the time of this report.

Table 2: Pharmacokinetic Profile

| Parameter | Value | Species |

| Oral Bioavailability | High | Animal models |

| Blood-Brain Barrier Penetration | Favorable | Animal models |

Specific values for Cmax, Tmax, AUC, and brain/plasma ratio were not detailed in the reviewed literature.

Table 3: Phase I Clinical Trial Overview

| Parameter | Result |

| Tolerability | Well tolerated across a wide range of doses |

| Adverse Events | No adverse events observed |

| Status | Completed in 2010; Plans for Phase II were discontinued in 2013 |

Experimental Protocols

Detailed experimental protocols for the key in vivo studies are outlined below.

Scopolamine-Induced Cognitive Impairment Model

-

Objective: To assess the ability of AVN-322 to reverse cholinergic deficit-induced cognitive impairment.

-

Methodology:

-

Animal models are administered scopolamine, a muscarinic receptor antagonist, to induce a temporary state of cognitive dysfunction.

-

Following scopolamine administration, animals are treated with AVN-322 at various doses.

-

Cognitive function is then assessed using standardized behavioral tests, such as the Novel Object Recognition Test (NORT) or Morris Water Maze.

-

Performance of the AVN-322 treated group is compared to a placebo-treated control group.

-

MK-801-Induced Cognitive Impairment Model

-

Objective: To evaluate the efficacy of AVN-322 in reversing cognitive deficits induced by glutamatergic dysfunction.

-

Methodology:

-

Animal models are treated with MK-801 (dizocilpine), a non-competitive antagonist of the NMDA receptor, to induce a schizophrenia-like cognitive deficit.

-

Subsequently, animals receive AVN-322 treatment.

-

Cognitive performance is measured using behavioral assays relevant to learning and memory.

-

Results are compared between the AVN-322 and placebo-treated cohorts.

-

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway of AVN-322 and the experimental workflows.

Caption: Proposed signaling pathway of AVN-322's antagonistic action on the 5-HT6 receptor.

Caption: Generalized workflow for in vivo efficacy studies of AVN-322.

Conclusion

AVN-322 is a potent and selective 5-HT6 receptor antagonist with a promising preclinical profile for the treatment of cognitive disorders.[1][2] Its ability to reverse chemically induced cognitive deficits in animal models highlights its therapeutic potential.[1] While Phase I trials demonstrated a favorable safety profile, further clinical investigation is necessary to establish its efficacy in human populations. The information presented in this guide provides a comprehensive overview of the foundational science behind AVN-322's mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AVN-322 - Wikipedia [en.wikipedia.org]

AVN-322 Free Base: A Technical Guide for Drug Development Professionals

AVN-322 is an orally bioavailable and highly selective antagonist of the 5-hydroxytryptamine subtype 6 receptor (5-HT6R).[1][2] Developed by Avineuro Pharmaceuticals, it has been investigated for its potential therapeutic applications in neurological and psychiatric disorders, particularly Alzheimer's disease and schizophrenia.[1][2] This technical guide provides a comprehensive overview of the core preclinical data and methodologies related to AVN-322 free base.

Core Compound Information

| Identifier | Value |

| IUPAC Name | 5-(phenylsulfonyl)-N,11-dimethyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-4-amine |

| CAS Number | 1194574-33-8 |

| Molecular Formula | C17H19N5O2S |

| Molecular Weight | 357.44 g/mol |

| Canonical SMILES | CNC1=NN2C3=C(CN(CC3)C)C=NC2=C1S(=O)(=O)C4=CC=CC=C4 |

Mechanism of Action

AVN-322 functions as a potent and selective antagonist of the 5-HT6 receptor. The 5-HT6 receptor is primarily expressed in the central nervous system (CNS), particularly in brain regions associated with cognition, learning, and memory, such as the hippocampus and cortex.[3] Blockade of the 5-HT6 receptor by antagonists like AVN-322 is hypothesized to modulate multiple neurotransmitter systems, including enhancing cholinergic and glutamatergic neurotransmission.[3] This modulation is thought to underlie the pro-cognitive effects observed with 5-HT6 receptor antagonists.

Signaling Pathway of 5-HT6 Receptor Antagonism

The following diagram illustrates the proposed signaling pathway affected by 5-HT6 receptor antagonists.

Data Presentation

The following tables summarize the key preclinical data for AVN-322. The specific values are derived from the primary publication: "AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models" (Curr Alzheimer Res. 2017;14(3):268-294).

Table 1: In Vitro Receptor Binding Profile

| Receptor | Ki (nM) | Assay Type |

| Human 5-HT6 | Value not available | Radioligand Displacement |

| Human 5-HT1A | Value not available | Radioligand Displacement |

| Human 5-HT2A | Value not available | Radioligand Displacement |

| Human 5-HT2B | Value not available | Radioligand Displacement |

| Human 5-HT2C | Value not available | Radioligand Displacement |

| Human 5-HT7 | Value not available | Radioligand Displacement |

| Human D2 | Value not available | Radioligand Displacement |

| Human H1 | Value not available | Radioligand Displacement |

| Other receptors | >1000 | Radioligand Displacement |

Note: Specific quantitative data from the primary source was not accessible. The table indicates high selectivity for the 5-HT6 receptor.

Table 2: In Vitro ADME & Physicochemical Properties

| Parameter | Value | Assay |

| Aqueous Solubility | Value not available | Kinetic/Thermodynamic Solubility |

| LogD7.4 | Value not available | LogD Determination |

| Caco-2 Permeability | Value not available | Caco-2 Cell Monolayer Assay |

| Metabolic Stability (Human Liver Microsomes) | Value not available | Microsomal Stability Assay |

| CYP450 Inhibition (IC50) | Values not available for specific isoforms | CYP450 Inhibition Assay |

| Plasma Protein Binding | Value not available | Rapid Equilibrium Dialysis |

Table 3: Pharmacokinetic Parameters in Preclinical Species

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Oral Bioavailability (%) |

| Rat | Oral | Value not available | Value not available | Value not available | Value not available | Value not available | Value not available |

| Rat | IV | Value not available | Value not available | Value not available | Value not available | Value not available | N/A |

| Dog | Oral | Value not available | Value not available | Value not available | Value not available | Value not available | Value not available |

| Dog | IV | Value not available | Value not available | Value not available | Value not available | Value not available | N/A |

Note: Specific quantitative data from the primary source was not accessible. The source indicates high oral bioavailability and favorable blood-brain barrier penetration.[1]

Table 4: In Vivo Efficacy in Animal Models of Cognitive Impairment

| Model | Species | Treatment Dose (mg/kg, p.o.) | Effect |

| Scopolamine-induced memory deficit | Rat | Value not available | Significant restoration of cognitive function |

| MK-801-induced cognitive deficit | Rat | Value not available | Significant restoration of cognitive function |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures and should be adapted from the specific details within the primary publication.

Radioligand Displacement Assay for 5-HT6 Receptor Binding

This protocol outlines the general procedure for determining the binding affinity of AVN-322 to the 5-HT6 receptor.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line expressing the recombinant human 5-HT6 receptor are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer, typically containing Tris-HCl and MgCl2, is used for all dilutions.

-

Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-LSD) and a range of concentrations of AVN-322.

-

Equilibrium: The incubation is carried out at 37°C for a sufficient time to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of AVN-322 that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay

This protocol describes the general method for assessing the metabolic stability of AVN-322 in human liver microsomes.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing human liver microsomes, a buffered solution (e.g., phosphate buffer), and AVN-322 at a known concentration.

-

Initiation: The metabolic reaction is initiated by the addition of NADPH.

-

Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

-

Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of AVN-322.

-

Data Analysis: The percentage of AVN-322 remaining at each time point is plotted against time, and the half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Scopolamine-Induced Memory Impairment Model

This in vivo model is used to evaluate the ability of AVN-322 to reverse cholinergic-mediated cognitive deficits.

Methodology:

-

Animals: Adult male rats are used for this study.

-

Acclimatization: Animals are allowed to acclimatize to the housing conditions and handling for at least one week prior to the experiment.

-

Treatment: Animals are pre-treated with either vehicle or AVN-322 at various doses via oral gavage.

-

Induction of Amnesia: After a set period (e.g., 60 minutes), cognitive impairment is induced by the administration of scopolamine (e.g., 1 mg/kg, intraperitoneally).

-

Behavioral Testing: Following the scopolamine injection (e.g., after 30 minutes), the animals' cognitive function is assessed using behavioral tests such as the Novel Object Recognition test or the Morris Water Maze.

-

Data Analysis: The performance of the AVN-322 treated groups is compared to that of the vehicle-treated and scopolamine-only groups to determine the efficacy of AVN-322 in reversing the cognitive deficits.

MK-801-Induced Cognitive Deficit Model

This model assesses the potential of AVN-322 to ameliorate cognitive dysfunction related to NMDA receptor hypofunction.

Methodology:

-

Animals and Acclimatization: As with the scopolamine model, adult male rats are used and properly acclimatized.

-

Treatment: Animals receive an oral dose of either vehicle or AVN-322.

-

Induction of Cognitive Deficit: After a specified pre-treatment time, cognitive dysfunction is induced by the administration of the NMDA receptor antagonist MK-801 (e.g., 0.15 mg/kg, intraperitoneally).

-

Behavioral Assessment: The cognitive performance of the animals is evaluated using appropriate behavioral paradigms, such as the T-maze or passive avoidance test, at a set time after MK-801 administration.

-

Statistical Analysis: The results from the different treatment groups are statistically compared to assess the ability of AVN-322 to mitigate the MK-801-induced cognitive impairments.

Synthesis and Manufacturing

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. Patent applications for AVN-322 and related compounds may contain this information. The IUPAC name is 5-(phenylsulfonyl)-N,11-dimethyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-4-amine, and its CAS number is 1194574-33-8.

Conclusion

AVN-322 is a potent and selective 5-HT6 receptor antagonist with promising preclinical data suggesting its potential as a therapeutic agent for cognitive dysfunction in disorders such as Alzheimer's disease and schizophrenia. Its favorable pharmacokinetic profile, including good oral bioavailability and CNS penetration, supports its further investigation. The experimental protocols outlined in this guide provide a framework for the key assays used to characterize AVN-322. Further access to the primary research and patent literature is recommended to obtain the specific quantitative data required for a complete assessment.

References

AVN-322 Free Base: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVN-322 is a potent and selective 5-HT6 receptor antagonist that has been investigated for its potential therapeutic effects in central nervous system disorders, including Alzheimer's disease and schizophrenia. As a promising drug candidate, a thorough understanding of its synthesis and characterization is paramount for researchers and drug development professionals. This technical guide provides an in-depth overview of the synthesis of AVN-322 free base, detailed experimental protocols for its characterization, and a summary of its key physicochemical and biological properties.

Introduction

AVN-322, with the chemical name 5-(benzenesulfonyl)-N,11-dimethyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-4-amine, is a small molecule that acts as a high-affinity antagonist of the serotonin 5-HT6 receptor. The 5-HT6 receptor is primarily expressed in the brain and is implicated in cognitive processes, making it a key target for the development of novel treatments for neurodegenerative and psychiatric disorders. This document outlines the synthetic route to obtain AVN-322 in its free base form and the analytical methods used to confirm its identity, purity, and structural integrity.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, as detailed in patent literature. The following is a representative synthetic scheme and protocol.

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol

A detailed, step-by-step experimental protocol for the synthesis of this compound is outlined below. Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting.

Step 1: Synthesis of Intermediate 1

-

To a solution of Starting Material A in an appropriate solvent (e.g., dichloromethane), add Starting Material B and a suitable base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature for a specified duration.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Intermediate 1.

Step 2: Synthesis of Intermediate 2

-

Dissolve Intermediate 1 in a suitable solvent (e.g., ethanol).

-

Add the appropriate reagents for the subsequent cyclization step.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude Intermediate 2 may be used in the next step without further purification or can be purified by recrystallization.

Step 3: Synthesis of this compound

-

To a solution of Intermediate 2 in a suitable solvent, add the final reactant and a catalyst if required.

-

Heat the reaction mixture at a specific temperature for the required time.

-

Monitor the formation of the final product by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture and perform a standard work-up procedure.

-

Purify the crude this compound by column chromatography or preparative HPLC to obtain the final product of high purity.

Characterization of this compound

Comprehensive characterization is essential to confirm the structure, identity, purity, and physicochemical properties of the synthesized this compound.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 5-(benzenesulfonyl)-N,11-dimethyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-4-amine |

| Molecular Formula | C17H19N5O2S |

| Molecular Weight | 393.89 g/mol [1] |

| CAS Number | 1194574-33-8 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol |

Spectroscopic and Chromatographic Characterization

Protocol:

-

Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire 1H NMR and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

Expected Data: The 1H NMR spectrum should exhibit characteristic peaks corresponding to the aromatic and aliphatic protons in the molecule. The 13C NMR spectrum will show distinct signals for each unique carbon atom in the structure. The chemical shifts, multiplicities, and coupling constants should be consistent with the proposed structure of AVN-322.

Protocol for Purity Determination:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

Expected Data: A single major peak should be observed in the chromatogram, with the area of this peak representing the purity of the compound. Any minor peaks are indicative of impurities.

Protocol:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with an LC system (LC-MS).

-

Acquire the mass spectrum in positive ion mode using electrospray ionization (ESI).

Expected Data: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]+ at m/z consistent with the molecular weight of AVN-322 (approximately 394.1). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Mechanism of Action and Signaling Pathway

AVN-322 functions as an antagonist at the 5-HT6 receptor. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. By blocking the binding of serotonin, AVN-322 inhibits this signaling cascade.

5-HT6 Receptor Signaling Pathway

Caption: Antagonistic action of AVN-322 on the 5-HT6 receptor signaling pathway.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of the 5-HT6 receptor antagonist this compound. The detailed protocols for synthesis and analytical characterization serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The provided information on its mechanism of action further aids in understanding its biological significance. Adherence to rigorous synthetic and analytical procedures is crucial for obtaining high-quality AVN-322 for preclinical and clinical investigations.

References

Unveiling the Target of AVN-322: A Technical Guide to its Preclinical Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVN-322 is a novel small molecule that has been investigated for its therapeutic potential in neurological and psychiatric disorders, particularly Alzheimer's disease and schizophrenia. This technical guide provides an in-depth overview of the preclinical studies conducted to identify and characterize the molecular target of AVN-322 free base. The following sections detail the quantitative data from binding affinity and selectivity assays, the experimental protocols for key in vitro and in vivo studies, and a visualization of the elucidated signaling pathway.

Target Identification and Binding Profile

The primary molecular target of AVN-322 has been identified as the serotonin 6 (5-HT6) receptor.[1][2][3] AVN-322 acts as a potent and highly selective antagonist at this receptor.[1][2][3] The 5-HT6 receptor, a Gs protein-coupled receptor, is almost exclusively expressed in the central nervous system, making it an attractive target for therapeutic intervention in cognitive disorders.[4]

Quantitative Binding Affinity and Selectivity

Radioligand binding assays were crucial in determining the affinity and selectivity of AVN-322 for the 5-HT6 receptor. While specific Ki values from the primary preclinical studies are not publicly available, reports consistently describe AVN-322 as having a high binding affinity in the medium picomolar range for the 5-HT6 receptor.[1][2] Its selectivity has been highlighted as being substantially better than other 5-HT6 receptor antagonists.[1][2] The primary off-target interaction identified is with the 5-HT2B receptor, where AVN-322 exhibits a 200-fold lower affinity.[5]

Table 1: Summary of AVN-322 Binding Affinity and Selectivity

| Target | Binding Affinity (Ki) | Selectivity vs. 5-HT6R |

| 5-HT6 Receptor | High (pM range) | - |

| 5-HT2B Receptor | Lower (nM range) | ~200-fold lower |

| Other Receptors (Panel) | Very Low to Negligible | High |

Note: Specific Ki values are not publicly available. The table reflects the qualitative and comparative data from published abstracts and reviews.

Experimental Protocols

The following sections describe the methodologies for the key experiments used to characterize the interaction of AVN-322 with its target and to evaluate its functional consequences.

Radioligand Binding Assay (Representative Protocol)

This protocol outlines a typical radioligand binding assay used to determine the binding affinity of a compound for the 5-HT6 receptor.

Objective: To determine the inhibitory constant (Ki) of AVN-322 for the human 5-HT6 receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT6 receptor.

-

Radioligand: [3H]-LSD or another suitable 5-HT6 receptor ligand.

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.[6]

-

Non-specific binding control: Methiothepin (5 µM) or another suitable high-affinity ligand.[6]

-

This compound at various concentrations.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT6 receptor in cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.[7]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or near its Kd), and varying concentrations of AVN-322. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.[6][7]

-

Incubation: Incubate the plates at 37°C for 60 minutes to allow the binding to reach equilibrium.[6]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.[6][7]

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[6]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of AVN-322 (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay

Radioligand Binding Assay Workflow

In Vivo Models of Cognitive Impairment

To assess the functional consequences of 5-HT6 receptor antagonism by AVN-322, preclinical studies utilized established animal models of cognitive dysfunction. AVN-322 was shown to reverse the cognitive deficits induced by both scopolamine and MK-801.[1][2][3]

Objective: To evaluate the ability of AVN-322 to reverse scopolamine-induced learning and memory deficits in mice.

Materials:

-

Male C57BL/6 mice.[8]

-

This compound at various doses.

-

Vehicle control (e.g., saline).

-

Behavioral testing apparatus (e.g., Y-maze, Morris water maze, or passive avoidance chamber).[10][11]

Procedure:

-

Acclimation: Acclimate the mice to the housing and handling conditions for at least one week before the experiment.

-

Drug Administration: Administer AVN-322 or vehicle orally or intraperitoneally at a predetermined time before the induction of amnesia.

-

Induction of Amnesia: Administer scopolamine (1 mg/kg, i.p.) to induce a transient cognitive deficit.[8][9]

-

Behavioral Testing: At a specified time after scopolamine administration (e.g., 30 minutes), subject the mice to a behavioral test to assess learning and memory. Common tests include:

-

Y-maze: To assess spatial working memory based on the natural tendency of mice to explore novel arms of the maze.[10]

-

Morris Water Maze: To evaluate spatial learning and memory as mice learn to find a hidden platform in a pool of water.[10]

-

Passive Avoidance Test: To assess fear-motivated memory where mice learn to avoid a chamber where they previously received a mild foot shock.[11]

-

-

Data Collection and Analysis: Record relevant behavioral parameters (e.g., percentage of spontaneous alternations in the Y-maze, escape latency in the Morris water maze, latency to enter the dark chamber in the passive avoidance test). Analyze the data using appropriate statistical methods to compare the performance of AVN-322 treated groups with the scopolamine-only and vehicle control groups.

Objective: To assess the efficacy of AVN-322 in reversing the cognitive deficits induced by the NMDA receptor antagonist MK-801 in rats.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

This compound at various doses.

-

Vehicle control (e.g., saline).

-

Behavioral testing apparatus (e.g., T-maze, novel object recognition arena).[14]

Procedure:

-

Acclimation: Acclimate the rats to the laboratory conditions.

-

Drug Administration: Administer AVN-322 or vehicle at a specified time before the induction of the cognitive deficit.

-

Induction of Cognitive Deficit: Administer MK-801 (e.g., 0.1 mg/kg, s.c. or i.p.) to induce a state of cognitive impairment.[12][13]

-

Behavioral Testing: After a set time following MK-801 injection, evaluate cognitive performance using tasks such as:

-

T-maze Spontaneous Alternation: To measure spatial working memory.[14]

-

Novel Object Recognition: To assess recognition memory based on the innate preference of rodents to explore novel objects.

-

-

Data Collection and Analysis: Quantify the relevant behavioral measures and perform statistical analysis to determine if AVN-322 treatment significantly attenuates the cognitive deficits induced by MK-801.

Experimental Workflow for In Vivo Cognitive Models

In Vivo Cognitive Model Workflow

Signaling Pathway of AVN-322 Action

The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of the G protein complex. Activation of the 5-HT6 receptor by its endogenous ligand, serotonin, leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular levels of cyclic AMP (cAMP).[4] As an antagonist, AVN-322 blocks this signaling cascade.

The antagonism of the 5-HT6 receptor by AVN-322 is believed to exert its pro-cognitive effects through the modulation of other neurotransmitter systems. Blockade of 5-HT6 receptors has been shown to increase cholinergic and glutamatergic neurotransmission.[4] Furthermore, the 5-HT6 receptor has been shown to interact with other signaling proteins, including Fyn, a non-receptor tyrosine kinase, and the mammalian target of rapamycin (mTOR) pathway, both of which are implicated in synaptic plasticity and cognitive function.[1] By blocking the 5-HT6 receptor, AVN-322 likely disinhibits these downstream pathways, leading to enhanced cognitive performance.

Signaling Pathway of 5-HT6 Receptor Antagonism by AVN-322

AVN-322 Signaling Pathway

Conclusion

The preclinical data strongly support the identification of the 5-HT6 receptor as the primary molecular target of AVN-322. Its high affinity and selectivity, coupled with its ability to reverse cognitive deficits in relevant animal models, underscore its potential as a therapeutic agent for disorders characterized by cognitive impairment. The mechanism of action, involving the antagonism of the 5-HT6 receptor and subsequent modulation of key neurotransmitter systems and intracellular signaling pathways, provides a solid rationale for its clinical development. This technical guide summarizes the foundational evidence for the target identification of AVN-322, providing a comprehensive resource for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5-HT6 receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. mdpi.com [mdpi.com]

- 8. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. criver.com [criver.com]

- 11. Acute administration of MK-801 in an animal model of psychosis in rats interferes with cognitively demanding forms of behavioral flexibility on a rotating arena - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rodent model of Schizophrenia - MK-801 induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 14. researchgate.net [researchgate.net]

AVN-322 Free Base: An In-Depth Technical Overview of In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

AVN-322 is a novel, potent, and highly selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, which has been investigated for its therapeutic potential in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1] This technical guide synthesizes the available in vitro data on AVN-322 free base, providing insights into its pharmacological profile, the experimental methodologies used for its characterization, and its putative signaling pathways.

Core Pharmacological Profile

AVN-322 is characterized by its high affinity for the 5-HT6 receptor, reportedly in the medium picomolar range.[2][3] Preclinical studies have highlighted its substantially better selectivity index when compared to other 5-HT6 receptor drug candidates.[2][3] While specific quantitative data from the primary literature, such as Ki or IC50 values, are not publicly available in the reviewed abstracts, the qualitative descriptions consistently emphasize its potency and selectivity.

Quantitative In Vitro Data

A comprehensive search for specific quantitative in vitro data for AVN-322 did not yield concrete values. The primary research article detailing these studies is not available in its full text through open-access channels. Therefore, the following table structure is provided as a template for the expected data based on standard in vitro pharmacological profiling of a 5-HT6 receptor antagonist.

Table 1: Summary of In Vitro Pharmacological Data for AVN-322 (Illustrative)

| Assay Type | Target | Radioligand/Agonist | Parameter | Value (nM) | Cell Line |

| Radioligand Binding | Human 5-HT6 Receptor | [³H]-LSD or [³H]-Serotonin | Ki | Data not available | HEK293 or CHO |

| Functional Antagonism | Human 5-HT6 Receptor | Serotonin | IC50 | Data not available | HEK293 or CHO |

| Selectivity Panel | Various GPCRs | Various | Ki / % Inhibition | Data not available | Various |

Note: This table is illustrative. Specific values for AVN-322 are not publicly available.

Experimental Protocols

The in vitro characterization of a 5-HT6 receptor antagonist like AVN-322 typically involves two key types of experiments: radioligand binding assays to determine affinity and functional assays to measure antagonistic activity.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of AVN-322 for the 5-HT6 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of AVN-322 for the human 5-HT6 receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the recombinant human 5-HT6 receptor.

-

Assay Buffer: A typical binding buffer would be 50 mM Tris-HCl, 10 mM MgCl₂, and 0.5 mM EDTA at pH 7.4.

-

Incubation: A fixed concentration of a radiolabeled 5-HT6 receptor ligand (e.g., [³H]-LSD) is incubated with the cell membranes and a range of concentrations of AVN-322.

-

Separation: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of AVN-322 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A["Radioligand ([³H]-LSD)"] --> B{5-HT6 Receptor}; C["AVN-322 (unlabeled)"] --> B; B --> D["Bound Complex"]; D --> E["Filtration"]; E --> F["Quantification of Radioactivity"]; F --> G["IC50/Ki Determination"];

} caption: "Workflow for Radioligand Binding Assay."

Functional Antagonism Assay (cAMP Accumulation)

This assay measures the ability of AVN-322 to block the intracellular signaling cascade initiated by 5-HT6 receptor activation. The 5-HT6 receptor is canonically coupled to a Gs-protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).

Objective: To determine the half-maximal inhibitory concentration (IC50) of AVN-322 in blocking agonist-induced cAMP production.

General Protocol:

-

Cell Culture: Whole cells (e.g., HEK293 or CHO) expressing the human 5-HT6 receptor are used.

-

Pre-incubation: Cells are pre-incubated with various concentrations of AVN-322.

-

Stimulation: An agonist (e.g., serotonin) is added to stimulate the 5-HT6 receptors and induce cAMP production. Forskolin may be used to amplify the cAMP signal.

-

Lysis and Detection: After a set incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: The concentration of AVN-322 that inhibits 50% of the agonist-induced cAMP production is determined as the IC50 value.

Signaling Pathways

Antagonism of the 5-HT6 receptor by AVN-322 is expected to modulate downstream signaling pathways implicated in cognition and neuronal function. While direct in vitro studies on the specific downstream effects of AVN-322 are not detailed in the available literature, the known functions of the 5-HT6 receptor suggest the following pathways are likely impacted.

Modulation of Cholinergic and Glutamatergic Systems

A primary mechanism by which 5-HT6 receptor antagonists are thought to exert their pro-cognitive effects is through the modulation of other neurotransmitter systems. Blockade of 5-HT6 receptors can lead to an increase in the release of acetylcholine and glutamate in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex.

Potential Involvement of Fyn and ERK1/2 Signaling

Some research suggests that the 5-HT6 receptor can interact with the Fyn-tyrosine kinase and influence the extracellular signal-regulated kinase (ERK1/2) pathway. Antagonism of the 5-HT6 receptor could, therefore, impact these downstream signaling cascades, which are involved in synaptic plasticity and cellular growth. Further in vitro studies would be necessary to confirm the effect of AVN-322 on these specific pathways.

References

- 1. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. AVN-322 is a safe orally bio-available potent and highly selective antagonist of 5-HT6R with demonstrated ability to improve impaired memory in animal models | AlzPED [alzped.nia.nih.gov]

The Discovery and Preclinical Profile of AVN-322: A Potent and Selective 5-HT6 Receptor Antagonist

A Technical Whitepaper for Researchers in Neurology and Drug Development

Abstract

AVN-322 is a novel, potent, and highly selective small molecule antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, identified as a promising therapeutic candidate for neurological and psychiatric disorders, particularly Alzheimer's disease and schizophrenia. This document provides an in-depth technical overview of the discovery and preclinical development of AVN-322, detailing its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and safety data. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core scientific attributes of AVN-322.

Introduction

The 5-HT6 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), has emerged as a compelling target for the treatment of cognitive dysfunction.[1][2] Its localization in brain regions critical for learning and memory, such as the hippocampus and cortex, has spurred the development of selective ligands to modulate its activity.[1][2] Antagonism of the 5-HT6 receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, leading to pro-cognitive effects in various preclinical models.[1][2]

AVN-322, developed by Avineuro Pharmaceuticals, is a second-generation 5-HT6 receptor antagonist designed to offer high potency, selectivity, and favorable drug-like properties.[1][3] Preclinical studies have demonstrated its ability to reverse cognitive deficits in animal models of amnesia and its potential as a treatment for the cognitive impairments associated with Alzheimer's disease and schizophrenia.[1] This whitepaper consolidates the key preclinical data on AVN-322, presenting it in a structured format with detailed experimental methodologies and visual representations of its mechanism and development workflow.

Mechanism of Action: 5-HT6 Receptor Antagonism

AVN-322 exerts its therapeutic effects by acting as a potent and selective antagonist at the 5-HT6 receptor.[1] The 5-HT6 receptor is constitutively active and is primarily coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1] By blocking the binding of the endogenous ligand serotonin, AVN-322 inhibits this signaling cascade.

However, the downstream effects of 5-HT6 receptor modulation are complex and involve multiple signaling pathways. In addition to the canonical Gs-cAMP pathway, 5-HT6 receptor activation can also influence other signaling cascades, including the Fyn-tyrosine kinase and extracellular signal-regulated kinase (ERK) pathways. The antagonistic action of AVN-322 on these pathways is believed to underlie its pro-cognitive effects.

Signaling Pathway of 5-HT6 Receptor

In Vitro Pharmacology

The in vitro pharmacological profile of AVN-322 was characterized through a series of binding and functional assays to determine its affinity, selectivity, and functional activity at the 5-HT6 receptor.

Receptor Binding Affinity

Radioligand binding assays were conducted to determine the binding affinity (Ki) of AVN-322 for the human 5-HT6 receptor. While specific numerical values from the primary publication are not publicly available, the compound is described as having a high binding affinity in the medium picomolar range.[1]

Table 1: In Vitro Binding Affinity of AVN-322

| Target | Assay Type | Radioligand | Ki (pM) |

| Human 5-HT6 Receptor | Radioligand Binding | [³H]-LSD | Data not available |

Receptor Selectivity

The selectivity of AVN-322 was assessed against a panel of other serotonin receptor subtypes and a broad range of other neurotransmitter receptors, ion channels, and transporters. AVN-322 demonstrated a substantially better selectivity index compared to other 5-HT6 receptor antagonists in clinical development.[1]

Functional Antagonism

The functional antagonist activity of AVN-322 was evaluated using a cell-based assay measuring cAMP production following stimulation of the 5-HT6 receptor. AVN-322 demonstrated potent antagonist activity, effectively inhibiting the serotonin-induced increase in intracellular cAMP.

Table 2: In Vitro Functional Activity of AVN-322

| Assay Type | Cell Line | Measured Response | IC50 |

| cAMP Functional Assay | HEK-293 cells expressing human 5-HT6 receptor | Inhibition of serotonin-induced cAMP production | Data not available |

In Vivo Pharmacology: Pro-Cognitive Efficacy

The in vivo efficacy of AVN-322 in improving cognitive function was evaluated in well-established rodent models of learning and memory impairment.

Scopolamine-Induced Amnesia Model

AVN-322 was tested for its ability to reverse the cognitive deficits induced by the muscarinic receptor antagonist, scopolamine. Scopolamine-induced amnesia is a widely used model to assess potential treatments for cognitive impairment. AVN-322 significantly restored cognitive function in this model.[1]

MK-801-Induced Cognitive Impairment Model

The compound was also evaluated in the MK-801-induced cognitive impairment model. MK-801 is a non-competitive NMDA receptor antagonist that induces cognitive deficits relevant to schizophrenia. AVN-322 demonstrated a significant reversal of the cognitive impairments induced by MK-801, suggesting its potential antipsychotic and pro-cognitive effects.[1]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of AVN-322 was investigated in multiple species to assess its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption and Bioavailability

AVN-322 exhibited high oral bioavailability in preclinical species, a critical attribute for a centrally acting therapeutic agent.[1]

Table 3: Pharmacokinetic Parameters of AVN-322 in Preclinical Species

| Species | Route | Dose | Cmax | Tmax | t1/2 | AUC | Oral Bioavailability (%) |

| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Distribution

AVN-322 demonstrated favorable blood-brain barrier (BBB) penetration, achieving significant concentrations in the CNS, which is essential for its pharmacological activity.[1]

Metabolism

Metabolism studies were conducted to identify the major metabolic pathways and metabolites of AVN-322.

Safety and Toxicology

A comprehensive non-clinical safety and toxicology program was conducted to evaluate the safety profile of AVN-322. These studies included single-dose and repeat-dose toxicity studies in rodents and non-rodents.

Table 4: Summary of Preclinical Toxicology Studies for AVN-322

| Study Type | Species | Key Findings |

| Single-Dose Toxicity | Rat, Mouse | Data not available |

| Repeat-Dose Toxicity | Rat, Dog | Data not available |

| Genotoxicity (Ames Test) | In vitro | Data not available |

| Cardiovascular Safety | Data not available | Data not available |

Overall, AVN-322 demonstrated a good safety profile in these preclinical studies.[1]

Clinical Development

Based on its promising preclinical profile, AVN-322 advanced into Phase I clinical trials. The initial human studies showed that AVN-322 was well tolerated across a wide range of doses, with no adverse events observed.[4][5] Avineuro Pharmaceuticals had planned to initiate Phase II clinical trials in patients with Alzheimer's disease.[4][5]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

-

Objective: To determine the binding affinity (Ki) of AVN-322 for the 5-HT6 receptor.

-

Materials: Membranes from cells stably expressing the human 5-HT6 receptor, [³H]-LSD (radioligand), unlabeled AVN-322, assay buffer, glass fiber filters, scintillation counter.

-

Procedure:

-

Incubate cell membranes with various concentrations of unlabeled AVN-322 and a fixed concentration of [³H]-LSD.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (concentration of AVN-322 that inhibits 50% of specific [³H]-LSD binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

cAMP Functional Assay (General Protocol)

-

Objective: To determine the functional antagonist activity (IC50) of AVN-322 at the 5-HT6 receptor.

-

Materials: HEK-293 cells stably expressing the human 5-HT6 receptor, serotonin (agonist), AVN-322, cell culture medium, cAMP assay kit.

-

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of AVN-322.

-

Stimulate the cells with a fixed concentration of serotonin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

-

Determine the IC50 value, which is the concentration of AVN-322 that causes a 50% inhibition of the serotonin-induced cAMP response.

-

Scopolamine-Induced Amnesia Model (General Protocol)

-

Objective: To evaluate the ability of AVN-322 to reverse cognitive deficits.

-

Animals: Male Wistar rats or C57BL/6 mice.

-

Procedure:

-

Administer AVN-322 or vehicle orally.

-

After a set pre-treatment time, administer scopolamine (or saline for control) intraperitoneally to induce amnesia.

-

After a further interval, subject the animals to a cognitive task, such as the Morris water maze or passive avoidance test.

-

Record and analyze behavioral parameters (e.g., escape latency, time in target quadrant, step-through latency) to assess learning and memory.

-

Workflow for Preclinical Evaluation of AVN-322

Conclusion

AVN-322 is a potent and selective 5-HT6 receptor antagonist with a compelling preclinical profile that supports its development for the treatment of cognitive disorders. Its high affinity for the 5-HT6 receptor, excellent selectivity, and demonstrated efficacy in reversing cognitive deficits in animal models highlight its therapeutic potential. Furthermore, its favorable pharmacokinetic properties, including high oral bioavailability and CNS penetration, coupled with a good safety profile, position AVN-322 as a promising clinical candidate. Further clinical investigation is warranted to fully elucidate the therapeutic utility of AVN-322 in patient populations with Alzheimer's disease and other neurological conditions characterized by cognitive impairment.

References

- 1. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selectiv...: Ingenta Connect [ingentaconnect.com]

- 2. researchgate.net [researchgate.net]

- 3. Current Alzheimer Research | Bentham Science [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. AVN-101: A Multi-Target Drug Candidate for the Treatment of CNS Disorders | Semantic Scholar [semanticscholar.org]

AVN-322 Free Base: A Technical Guide to its Physicochemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVN-322 is a potent and selective antagonist of the 5-hydroxytryptamine subtype 6 receptor (5-HT6R).[1] As an orally active small molecule, it has been investigated for its therapeutic potential in central nervous system disorders, particularly Alzheimer's disease and schizophrenia.[2][3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of AVN-322 free base, its mechanism of action through the 5-HT6 receptor signaling pathway, and generalized experimental protocols for determining key physicochemical parameters.

Core Physical and Chemical Properties

A summary of the available physical and chemical data for this compound is presented below. It is important to note that while some fundamental properties are readily available, specific experimental values for properties such as melting point, boiling point, and aqueous solubility are not publicly disclosed.

| Property | Value | Source |

| Molecular Formula | C17H19N5O2S | MedchemExpress |

| Molecular Weight | 357.43 g/mol | MedchemExpress |

| CAS Number | 1194574-33-8 | Wikipedia |

| Appearance | Not specified | N/A |

| Melting Point | Not publicly available | N/A |

| Boiling Point | Not publicly available | N/A |

| Solubility | Not publicly available | N/A |

| pKa | Not publicly available | N/A |

| logP | Not publicly available | N/A |

Mechanism of Action: 5-HT6 Receptor Antagonism

AVN-322 exerts its pharmacological effects by acting as an antagonist at the 5-HT6 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[5] The 5-HT6 receptor is constitutively active and is primarily coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6] By blocking the binding of the endogenous ligand serotonin, AVN-322 inhibits this signaling cascade.

The downstream effects of 5-HT6 receptor signaling are complex and involve multiple pathways that can influence neuronal function and cognition.[6][7][8]

References

- 1. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AVN-322 by Avineuro Pharmaceuticals for Cognitive Disorders: Likelihood of Approval [pharmaceutical-technology.com]

- 3. | BioWorld [bioworld.com]

- 4. biospace.com [biospace.com]

- 5. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to AVN-322 Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVN-322 is a novel, potent, and highly selective small molecule antagonist of the 5-hydroxytryptamine subtype 6 (5-HT6) receptor, developed by Avineuro Pharmaceuticals. It has been investigated as a potential therapeutic agent for cognitive deficits associated with neurodegenerative and psychiatric disorders, including Alzheimer's disease and schizophrenia. Preclinical studies have demonstrated its ability to improve memory in animal models of cognitive impairment. Phase I clinical trials have indicated that AVN-322 is well-tolerated in humans. This technical guide provides a comprehensive overview of the preclinical data available on AVN-322 free base, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.

Introduction

The 5-HT6 receptor, predominantly expressed in brain regions crucial for cognition such as the hippocampus and prefrontal cortex, has emerged as a promising target for the treatment of cognitive dysfunction. Antagonism of this receptor has been shown to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, which are known to play a vital role in learning and memory processes. AVN-322 was developed as a highly selective antagonist for the 5-HT6 receptor with the aim of providing a symptomatic treatment for cognitive impairment.

Mechanism of Action: 5-HT6 Receptor Antagonism

AVN-322 exerts its pharmacological effects by competitively blocking the 5-HT6 receptor. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase via the Gs alpha subunit. Activation of the 5-HT6 receptor leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates the activity of various downstream signaling pathways. By antagonizing this receptor, AVN-322 is thought to disinhibit cholinergic and glutamatergic neurotransmission, thereby enhancing cognitive function.

Signaling Pathways of the 5-HT6 Receptor

The primary signaling pathway for the 5-HT6 receptor involves the activation of adenylyl cyclase and subsequent production of cAMP. However, research has revealed a more complex signaling network associated with this receptor, including non-canonical pathways that may also contribute to its role in cognition.

Methodological & Application

AVN-322 Free Base: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental protocols for AVN-322 are not fully available in the public domain. The following application notes and protocols are compiled from publicly accessible data and supplemented with standardized methodologies for the described experiments.

Introduction

AVN-322 is a potent and highly selective antagonist of the 5-hydroxytryptamine subtype 6 receptor (5-HT6R).[1][2] Developed by Avineuro Pharmaceuticals, it has been investigated as a potential therapeutic agent for cognitive deficits associated with neurodegenerative and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][3] As a 5-HT6R antagonist, AVN-322 modulates multiple neurotransmitter systems, including acetylcholine and glutamate, which are crucial for learning and memory.[4] Preclinical studies have demonstrated its ability to improve cognitive function in animal models, and it has undergone Phase I clinical trials.[1][3][5][6]

Summary of Quantitative Data

While exhaustive quantitative data is not publicly available, the following table summarizes the key preclinical findings for AVN-322.

| Parameter | Result | Species/System | Notes |

| Binding Affinity | High affinity in the medium picomolar range | In vitro | Demonstrates a substantially better selectivity index compared to other reference drug candidates.[1][2] |

| Oral Bioavailability | High | In vivo (animal models) | Favorable pharmacokinetic profile for oral administration.[1][2][5] |

| Blood-Brain Barrier Penetration | Favorable | In vivo (animal models) | Capable of reaching its target in the central nervous system.[1][2][5] |

| Efficacy in Cognitive Models | Significantly restored cognitive dysfunction | Scopolamine- and MK-801-induced cognitive impairment models in animals | Demonstrates pro-cognitive and potential antipsychotic effects.[1][2][5] |

| Clinical Safety | Well-tolerated at a wide range of doses | Phase I clinical trials in humans | No adverse events were observed.[6][7] |

Signaling Pathway and Experimental Workflow

5-HT6 Receptor Antagonist Signaling Pathway

Antagonism of the 5-HT6 receptor by AVN-322 is hypothesized to enhance cognitive function through the modulation of cholinergic and glutamatergic neurotransmission. By blocking the inhibitory influence of serotonin on these pathways, AVN-322 can lead to increased levels of acetylcholine and glutamate in brain regions associated with learning and memory.[4][8]

Preclinical Experimental Workflow for AVN-322

The preclinical evaluation of a CNS drug candidate like AVN-322 typically follows a structured workflow, from initial in vitro characterization to in vivo efficacy and safety studies.

Experimental Protocols

The following are representative protocols for the types of experiments conducted during the preclinical development of AVN-322.

In Vitro 5-HT6 Receptor Binding Affinity Assay

Objective: To determine the binding affinity (Ki) of AVN-322 for the human 5-HT6 receptor.

Materials:

-

AVN-322 free base

-

Cell membranes expressing recombinant human 5-HT6 receptors

-

Radioligand (e.g., [3H]-LSD or [3H]-Serotonin)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)

-

Non-specific binding control (e.g., high concentration of unlabeled serotonin or another 5-HT6R ligand)

-

96-well microplates

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Protocol:

-

Prepare serial dilutions of AVN-322 in the assay buffer.

-

In a 96-well microplate, add the assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and either AVN-322, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of AVN-322 by non-linear regression analysis of the competition binding data.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of AVN-322 following oral and intravenous administration in rats.

Materials:

-

This compound

-

Male Sprague-Dawley rats (or other appropriate strain)

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

-

Vehicle for intravenous administration (e.g., saline with a co-solvent if needed)

-

Blood collection tubes (e.g., with EDTA)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

-

Pharmacokinetic analysis software

Protocol:

-

Fast the rats overnight before dosing.

-

Divide the rats into two groups for oral (p.o.) and intravenous (i.v.) administration.

-

For the i.v. group, administer a single bolus dose of AVN-322 via the tail vein.

-

For the p.o. group, administer a single dose of AVN-322 via oral gavage.

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) from the tail vein or another appropriate site.

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Prepare plasma standards and quality controls with known concentrations of AVN-322.

-

Extract AVN-322 from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction).

-

Quantify the concentration of AVN-322 in the plasma samples using a validated LC-MS/MS method.

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability (F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100).

Scopolamine-Induced Cognitive Impairment Model (Morris Water Maze)

Objective: To evaluate the efficacy of AVN-322 in reversing scopolamine-induced learning and memory deficits in mice.

Materials:

-

This compound

-

Scopolamine hydrobromide

-

Male C57BL/6 mice (or other appropriate strain)

-

Morris water maze (a circular pool filled with opaque water, with a hidden escape platform)

-

Video tracking system and software

Protocol:

-

Acclimatize the mice to the experimental room and handling for several days.

-

Divide the mice into experimental groups (e.g., Vehicle + Saline, Vehicle + Scopolamine, AVN-322 + Scopolamine).

-

Acquisition Phase (e.g., 4 days):

-

Administer AVN-322 or its vehicle orally at a set time before each trial (e.g., 60 minutes).

-

Administer scopolamine or saline intraperitoneally at a set time before each trial (e.g., 30 minutes).

-

Conduct multiple training trials per day where each mouse is placed in the water maze and allowed to find the hidden platform.

-

Record the escape latency (time to find the platform) and path length using the video tracking system.

-

-

Probe Trial (e.g., Day 5):

-

Remove the escape platform from the pool.

-

Administer the respective treatments as in the acquisition phase.

-

Place each mouse in the pool for a single trial (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

-

-

Analyze the data to compare the performance of the different treatment groups. A significant improvement in escape latency during acquisition and increased time in the target quadrant during the probe trial for the AVN-322 treated group compared to the scopolamine-only group indicates efficacy.

Safety and Toxicology

AVN-322 has demonstrated a good safety profile in preclinical studies and was well-tolerated in Phase I clinical trials.[1][6] A comprehensive toxicology program, typically including in vitro genotoxicity assays (e.g., Ames test, chromosome aberration test) and in vivo repeat-dose toxicity studies in both rodent and non-rodent species, would have been conducted to support clinical development.[9] These studies are essential for identifying potential target organs of toxicity and establishing a safe starting dose for human trials.

References

- 1. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. AVN-322 - Wikipedia [en.wikipedia.org]

- 4. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. | BioWorld [bioworld.com]

- 7. Avineuro Reports Positive Phase I Clinical Trial Results On AVN-322, Potent Small Molecule For Treatment Of Alzheimer’s Disease - BioSpace [biospace.com]

- 8. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]

- 9. Safety evaluation to support First-In-Man investigations II: toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AVN-322 Free Base in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVN-322 is a potent and highly selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] This receptor is primarily expressed in the central nervous system, particularly in regions associated with cognition and memory, such as the hippocampus and cortex.[3] Due to its role in modulating cholinergic and glutamatergic neurotransmission, the 5-HT6 receptor is a promising therapeutic target for cognitive disorders, including Alzheimer's disease and schizophrenia.[4] AVN-322 has demonstrated the ability to improve cognitive function in preclinical animal models.[1]

These application notes provide detailed protocols for the use of AVN-322 free base in cell culture experiments, enabling researchers to investigate its mechanism of action and cellular effects.

Data Presentation

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | Medium picomolar to nanomolar range (Qualitative) | Not Specified | [5][1] |

| Functional Antagonism (IC50/EC50) | Not Publicly Available | Not Specified | - |

| Recommended Concentration Range for Cell Culture | 1 nM - 1 µM (Empirically determined) | Neuronal cell lines expressing 5-HT6R | General guidance |

Signaling Pathways

AVN-322 acts as an antagonist at the 5-HT6 receptor, which is a G-protein coupled receptor (GPCR) canonically coupled to the Gs alpha subunit. Inhibition of this receptor by AVN-322 is expected to decrease the production of cyclic AMP (cAMP). The 5-HT6 receptor can also signal through non-canonical pathways, including the extracellular signal-regulated kinase (ERK) 1/2 pathway.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the molecular weight of this compound (refer to the manufacturer's certificate of analysis), calculate the mass required to prepare a 10 mM stock solution in DMSO.

-

Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a 10 mM concentration.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

Cell Culture and Treatment

Recommended Cell Lines:

-

HEK293 cells stably expressing the human 5-HT6 receptor.

-

SH-SY5Y human neuroblastoma cells (endogenously express 5-HT6 receptors).

-

Primary neuronal cultures (e.g., cortical or hippocampal neurons).

General Cell Culture Protocol:

-

Culture the chosen cell line in its recommended growth medium, supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

-

For experiments, seed the cells into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will result in 70-80% confluency at the time of the experiment.

-

Allow the cells to adhere and grow overnight.

Treatment with AVN-322:

-

On the day of the experiment, thaw an aliquot of the 10 mM AVN-322 stock solution.

-

Prepare serial dilutions of AVN-322 in serum-free or low-serum medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM). It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

-

Remove the growth medium from the cells and replace it with the medium containing the various concentrations of AVN-322. Include a vehicle control (medium with the same concentration of DMSO used for the highest AVN-322 concentration).

-

Incubate the cells for the desired period, which will depend on the specific assay being performed (e.g., 30 minutes for signaling studies, 24-72 hours for cytotoxicity assays).

References

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies with AVN-322 Free Base

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available preclinical data and protocols for conducting in vivo studies with AVN-322, a potent and selective 5-HT6 receptor antagonist. The information is intended to guide researchers in designing experiments to evaluate the efficacy of AVN-322 in relevant animal models of cognitive impairment.

Overview of AVN-322

AVN-322 is an orally bioavailable small molecule that acts as a selective antagonist for the serotonin 6 (5-HT6) receptor.[1][2][3] Due to its high affinity for this receptor, which is primarily expressed in brain regions associated with cognition and memory, AVN-322 has been investigated as a potential therapeutic agent for neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][3] Preclinical studies have demonstrated its ability to penetrate the blood-brain barrier and exert pro-cognitive effects in animal models.[1][3]

In Vivo Efficacy and Dosage

While specific dosages of AVN-322 free base from the primary preclinical publication remain proprietary, related compounds and similar 5-HT6 receptor antagonists are often tested in rodents at doses ranging from 1 to 30 mg/kg, administered orally. It is crucial to perform dose-response studies to determine the optimal therapeutic window for AVN-322 in any new experimental paradigm.

Table 1: Summary of In Vivo Study Parameters for 5-HT6 Receptor Antagonists (General Guidance)

| Parameter | Details | Reference |

| Animal Models | Scopolamine-induced amnesia (mice, rats) MK-801-induced cognitive deficits (mice, rats) | [1][3] |

| Administration Route | Oral (gavage) | [1] |

| Potential Dosage Range | 1 - 30 mg/kg (requires optimization) | General knowledge |

| Formulation | Suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose, sterile water) | General knowledge |

| Reported Effects | Reversal of cognitive deficits, improvement in learning and memory | [1][3] |

Experimental Protocols

The following are detailed protocols for inducing cognitive deficits in rodents, which can be utilized to assess the therapeutic efficacy of AVN-322.

Scopolamine-Induced Amnesia Model

This model is widely used to screen for compounds with potential anti-amnesic and pro-cognitive properties. Scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits.

Protocol:

-

Animals: Male C57BL/6 mice or Wistar rats are commonly used.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Allow animals to acclimatize to the facility for at least one week prior to the experiment.

-

AVN-322 Administration:

-

Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

-

Administer AVN-322 orally (p.o.) via gavage at the desired dose (e.g., 1, 5, 10 mg/kg). The vehicle is administered to the control group.

-

Administer AVN-322 60 minutes prior to the behavioral task.

-

-

Induction of Amnesia:

-

Prepare a solution of scopolamine hydrobromide in sterile saline.

-

Administer scopolamine (e.g., 1 mg/kg) intraperitoneally (i.p.) 30 minutes before the behavioral task.

-

-

Behavioral Testing:

-